N-benzyl-4-(3,4-dimethoxyphenyl)-N-methyl-6-(trifluoromethyl)pyrimidin-2-amine
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Overview
Description
N-benzyl-4-(3,4-dimethoxyphenyl)-N-methyl-6-(trifluoromethyl)pyrimidin-2-amine is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a benzyl group, a dimethoxyphenyl group, a methyl group, and a trifluoromethyl group attached to a pyrimidine ring. It is of significant interest in medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-(3,4-dimethoxyphenyl)-N-methyl-6-(trifluoromethyl)pyrimidin-2-amine typically involves multi-step organic reactions. One common method involves the reaction of 2-bromo-4-(3,4-dimethoxyphenyl)pyridine with cesium acetate and copper powder in anhydrous dimethyl sulfoxide (DMSO) under a nitrogen atmosphere. The reaction mixture is stirred at 90°C for 24 hours, followed by the addition of benzylamine derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-(3,4-dimethoxyphenyl)-N-methyl-6-(trifluoromethyl)pyrimidin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or methyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
N-benzyl-4-(3,4-dimethoxyphenyl)-N-methyl-6-(trifluoromethyl)pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-4-(3,4-dimethoxyphenyl)-N-methyl-6-(trifluoromethyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share a similar pyridine or pyrimidine core structure and have been studied for their biological activities.
3-bromoimidazo[1,2-a]pyridines: These compounds also contain a pyridine ring and have shown potential in medicinal chemistry.
Uniqueness
N-benzyl-4-(3,4-dimethoxyphenyl)-N-methyl-6-(trifluoromethyl)pyrimidin-2-amine is unique due to the presence of the trifluoromethyl group, which can enhance its biological activity and metabolic stability. Additionally, the combination of benzyl and dimethoxyphenyl groups provides a distinct structural framework that can interact with various molecular targets.
Properties
Molecular Formula |
C21H20F3N3O2 |
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Molecular Weight |
403.4 g/mol |
IUPAC Name |
N-benzyl-4-(3,4-dimethoxyphenyl)-N-methyl-6-(trifluoromethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C21H20F3N3O2/c1-27(13-14-7-5-4-6-8-14)20-25-16(12-19(26-20)21(22,23)24)15-9-10-17(28-2)18(11-15)29-3/h4-12H,13H2,1-3H3 |
InChI Key |
HSSQXIAUGBEIBS-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=NC(=CC(=N2)C(F)(F)F)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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